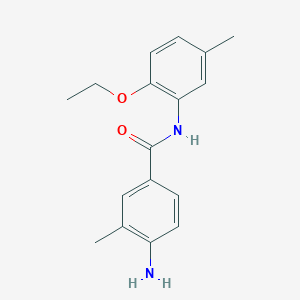

4-Amino-N-(2-ethoxy-5-methylphenyl)-3-methylbenzamide

Description

4-Amino-N-(2-ethoxy-5-methylphenyl)-3-methylbenzamide is a benzamide derivative characterized by a 4-amino-substituted benzene ring connected to a 3-methylbenzamide moiety. The compound’s synthesis likely involves condensation or coupling reactions, as seen in similar benzamide derivatives .

Properties

CAS No. |

1706444-85-0 |

|---|---|

Molecular Formula |

C17H20N2O2 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

4-amino-N-(2-ethoxy-5-methylphenyl)-3-methylbenzamide |

InChI |

InChI=1S/C17H20N2O2/c1-4-21-16-8-5-11(2)9-15(16)19-17(20)13-6-7-14(18)12(3)10-13/h5-10H,4,18H2,1-3H3,(H,19,20) |

InChI Key |

JNQNLLQBZWNZPE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-ethoxy-5-methylphenyl)-3-methylbenzamide typically involves multi-step organic reactions. One common method includes:

Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Amidation: The resulting amine reacts with 2-ethoxy-5-methylbenzoyl chloride to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-ethoxy-5-methylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

4-Amino-N-(2-ethoxy-5-methylphenyl)-3-methylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-ethoxy-5-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The ethoxy and methyl groups may influence the compound’s hydrophobicity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity: Substituent Effects

- 4-Amino-N-(o-hydroxyphenyl)benzamide (MIC = 25 µg/mL against Klebsiella pneumoniae): This analog replaces the ethoxy and 5-methyl groups with a hydroxyl group. However, the ethoxy group in the target compound could increase metabolic stability compared to the hydroxyl analog .

- Sulfamethoxazole-4-thiazolidinone hybrids (e.g., compounds 7a–l): These hybrids incorporate a sulfonamide backbone instead of a benzamide. They exhibit broad-spectrum antimicrobial activity, though their mechanisms differ due to the thiazolidinone ring’s role in disrupting bacterial enzyme systems. The target compound’s benzamide core may offer better selectivity for gram-negative pathogens .

Table 1: Antimicrobial Activity of Benzamide Analogs

| Compound | Substituents | MIC (µg/mL) | Key Activity |

|---|---|---|---|

| 4-Amino-N-(o-hydroxyphenyl)benzamide | -OH at 2-position | 25 | Anti-K. pneumoniae |

| Target Compound | -OEt, -CH₃ at 2,5-positions | N/A | Hypothesized similar |

| Sulfamethoxazole hybrid (7a–l) | Thiazolidinone-sulfonamide | Variable | Broad-spectrum |

Antitumor Activity and Metabolic Selectivity

- 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203): Shares the 4-amino-3-methylphenyl group with the target compound but replaces benzamide with a benzothiazole ring. DF 203 shows potent antitumor activity via CYP1A1-mediated metabolism, producing inactive metabolites that covalently bind to CYP1A1, inducing selective toxicity in sensitive cancer cells (e.g., MCF-7). This highlights the role of substituents in directing metabolic pathways and selectivity .

Pyrazolo-pyridone-linked 3-methylbenzamide (Compound 2) :

Combines a pyrazolo-pyridone moiety with 3-methylbenzamide. This hybrid structure enhances kinase inhibition (e.g., DCN1/2 interaction), demonstrating how heterocyclic additions can diversify pharmacological profiles compared to simple benzamides .

Table 2: Antitumor Mechanisms of Structural Analogs

| Compound | Core Structure | Key Mechanism | Metabolic Pathway |

|---|---|---|---|

| DF 203 | Benzothiazole | CYP1A1 activation, covalent binding | CYP1A1/1B1-dependent |

| Target Compound | Benzamide | Underexplored | Likely Phase II conjugation |

| Compound 2 (Pyrazolo-pyridone) | Benzamide-heterocycle | Kinase inhibition (DCN1/2) | Glycine-mediated synthesis |

Q & A

Q. What are the optimal methods for synthesizing 4-Amino-N-(2-ethoxy-5-methylphenyl)-3-methylbenzamide, and how can reaction conditions be systematically optimized?

Synthesis typically involves coupling aromatic amines with substituted benzoyl chlorides. Key parameters include temperature (controlled between 0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 amine-to-acyl chloride) . Factorial design experiments (e.g., 2^k designs) can optimize variables like catalyst loading and reaction time, reducing trial-and-error approaches . Analytical validation via NMR (e.g., ¹H and ¹³C for amide bond confirmation) and mass spectrometry ensures product purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Primary techniques include:

- NMR spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 1.2–1.4 ppm for ethoxy methyl groups) and ¹³C NMR (amide carbonyl at ~168 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .

Contradictions (e.g., unexpected peaks) are resolved using 2D NMR (COSY, HSQC) to differentiate regioisomers or by spiking with authentic standards .

Q. How do substituents (e.g., ethoxy, methyl groups) influence solubility and formulation strategies for in vitro assays?

The ethoxy group enhances lipophilicity (logP ~3.5), requiring solvents like DMSO for stock solutions. Methyl groups at the 3-position may sterically hinder dissolution, necessitating sonication or co-solvents (e.g., PEG-400) . Particle size reduction (micronization) and lyophilization improve aqueous dispersion for cell-based studies .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data for this compound across cell lines?

Contradictions may arise from off-target effects or assay conditions. Solutions include:

- Dose-response profiling : Use IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) .

- Target deconvolution : Apply siRNA knockdown or CRISPR libraries to identify interacting proteins .

- Metabolic stability assays : Monitor compound degradation in cell media via LC-MS to rule out artifactivity .

Q. What computational strategies elucidate the compound’s mechanism of action when experimental data is ambiguous?

- Molecular docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to prioritize targets .

- Molecular dynamics (MD) simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with activity to guide analog design .

Q. How can researchers resolve challenges in synthesizing enantiopure derivatives of this benzamide?

Chiral separation via HPLC (e.g., Chiralpak AD-H column) or asymmetric synthesis using Evans auxiliaries ensures enantiopurity . Monitor diastereomer ratios (DR >20:1) via chiral NMR shift reagents (e.g., Eu(hfc)₃) .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify labile functional groups (e.g., amide hydrolysis) .

- Standardized protocols : Use internal controls (e.g., reference inhibitors) and harmonize cell passage numbers .

Q. How can structural modifications enhance the compound’s selectivity for specific biological targets?

- Bioisosteric replacement : Swap ethoxy with trifluoromethoxy to modulate electron density without altering sterics .

- Proteome-wide profiling : Use thermal shift assays (CETSA) to map off-target interactions .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Characterization

| Technique | Critical Parameters | Reference |

|---|---|---|

| ¹H NMR | Amide proton (δ 8.2–8.5 ppm), ethoxy δ 1.3 | |

| HRMS | [M+H]⁺ m/z 341.1764 (calc.) | |

| HPLC Purity | >98% (C18 column, 70:30 MeOH:H₂O) |

Q. Table 2. Optimization via Factorial Design

| Variable | Low Level | High Level | Optimal |

|---|---|---|---|

| Reaction Temp. | 0°C | 25°C | 5°C |

| Catalyst Loading | 5 mol% | 15 mol% | 10 mol% |

| Time | 2 h | 12 h | 6 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.